molecular formula C23H25N3OS B2512236 N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421500-54-0

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Katalognummer B2512236
CAS-Nummer: 1421500-54-0
Molekulargewicht: 391.53
InChI-Schlüssel: SXQKPDZHTHCHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" is a complex organic molecule that appears to be related to various heterocyclic and aromatic compounds. The naphthalene and pyridine moieties suggest potential applications in pharmaceuticals or materials science due to their common presence in various bioactive compounds and functional materials.

Synthesis Analysis

The synthesis of related naphthalene-containing compounds has been demonstrated in the literature. For instance, the synthesis of 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves the use of molecular spectroscopy and X-ray crystallographic analysis to investigate tautomeric properties, which could be relevant for the synthesis of the compound . Additionally, the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of pyridine derivatives, which could provide insights into the synthesis of the pyridine portion of the target compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a piperidine ring, which is known to influence tautomeric equilibria in related molecules. The presence of a piperidine ring can lead to a controlled shift in tautomeric equilibrium upon protonation or deprotonation, as well as upon the addition of metal salts . This could be an important consideration in the analysis of the molecular structure of "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide".

Chemical Reactions Analysis

The naphthalene moiety in related compounds has been shown to undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This suggests that the naphthalene part of the compound could be reactive under acidic conditions. Additionally, the pyridine moiety can be involved in various reactions, such as cyclization to form thieno[2,3-b]pyridine derivatives and further reactions to yield a variety of heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, tautomeric behavior, and reactivity under acidic conditions are important properties that can be inferred from the related compounds . The analytical and spectral data from synthesized compounds containing naphthyl and pyridine moieties can also provide valuable information regarding the expected properties of the compound .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

  • Selective Serotonin Uptake Inhibition: A derivative of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, Wy 27587, has been identified as a potent inhibitor of serotonin uptake in platelets and synaptosomes, indicating its potential as a neuropharmacological agent (Billingsley et al., 1989).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonism: Another compound structurally similar to N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, SR141716, has been investigated for its interaction with the CB1 cannabinoid receptor, using molecular orbital methods and 3D-QSAR models. This research aids in understanding the molecular interactions of potential therapeutic compounds (Shim et al., 2002).

Crystal Structure Analysis

  • Hydrogen Bonding and Crystal Structure: A study on a compound with a similar structure, N-(pyridin-4-yl)naphthalene-2-carboxamide, reveals insights into its crystal structure and hydrogen bonding patterns. This information is crucial for understanding the physical properties and potential applications of these compounds in various fields (Saeed et al., 2012).

Chemical Synthesis and Modification

  • Synthesis and Tautomeric Equilibrium: The synthesis of compounds related to N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide and the study of their tautomeric properties contribute to the field of organic synthesis and chemical modification (Deneva et al., 2013).

Radiolabeling for Imaging Studies

  • PET Imaging Agents: Radiolabeled naphthalene-sulfonamides, structurally similar to the target compound, have been synthesized as potential PET imaging agents for human CCR8. This represents an application in diagnostic imaging and molecular medicine (Wang et al., 2008).

Neurotrophic Activity

  • Nerve Growth Factor Potentiation: A study discusses the synthesis of a related compound, B-355252, using microwave-assisted methods. This compound is noted for enhancing the nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurology and regenerative medicine (Williams et al., 2010).

Metabolic Studies

  • Metabolism and Bioactivation: Understanding the metabolism of related compounds, such as a potent histone deacetylase inhibitor, is crucial in drug development and pharmacokinetics. This research provides insights into the metabolism-related liabilities and the impact of administration routes (Fonsi et al., 2009).

Eigenschaften

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-23(25-16-20-8-5-7-19-6-1-2-9-21(19)20)26-14-11-18(12-15-26)17-28-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQKPDZHTHCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.